Sodium thiophenolate
Overview
Description
Sodium thiophenolate, with the chemical formula C6H5SNa , is a white crystalline solid known for its applications in various chemical processes. It is characterized by its phenyl and thiol functional groups, making it a versatile reagent in organic synthesis. This compound is also referred to as sodium phenylthiolate and is commonly used in the preparation of dyes, pharmaceuticals, and as a corrosion inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium thiophenolate can be synthesized by adding benzenethiol to an ice-cold solution of sodium hydroxide in water. The reaction is typically carried out under nitrogen to prevent oxidation. The mixture is then heated with vigorous stirring to ensure complete reaction .
Industrial Production Methods: In industrial settings, sodium benzenethiolate is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides.
Reduction: It can be reduced to benzenethiol under specific conditions.
Substitution: It participates in nucleophilic substitution reactions, where it can replace halogens in aromatic compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: this compound reacts with alkyl halides under mild conditions to form thioethers
Major Products:
Disulfides: Formed through oxidation.
Thioethers: Formed through substitution reactions with alkyl halides
Scientific Research Applications
Sodium thiophenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenyl and thiol moieties into molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pharmaceuticals, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of sodium benzenethiolate involves its nucleophilic properties. It can attack electrophilic centers in molecules, leading to the formation of new bonds. This nucleophilic behavior is crucial in its role in substitution reactions. Additionally, its thiol group can undergo oxidation and reduction, making it a versatile reagent in various chemical processes .
Comparison with Similar Compounds
- Sodium thiophenolate
- Sodium phenylsulfide
- Sodium phenylmercaptide
Comparison: this compound is unique due to its specific combination of phenyl and thiol functional groups. This combination allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds. For instance, this compound and sodium phenylsulfide share similar reactivity but may differ in their specific applications and reaction conditions .
Properties
IUPAC Name |
sodium;benzenethiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWQDAUIUBVCDD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108-98-5 (Parent) | |
Record name | Sodium benzenethiolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1027342 | |
Record name | Sodium benzenethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Faintly beige solid with a stench; [MSDSonline] | |
Record name | Sodium benzenethiolate | |
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URL | https://haz-map.com/Agents/7078 | |
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CAS No. |
930-69-8 | |
Record name | Sodium benzenethiolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium benzenethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium benzenethiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM BENZENETHIOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GF5O2O8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM BENZENETHIOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5771 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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